Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate: is a heterocyclic compound featuring an oxazole ring substituted with a sulfanylmethyl group at the 5-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable α,β-unsaturated carbonyl compound with a thioamide, followed by cyclization to form the oxazole ring. The esterification of the carboxylic acid group can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the process are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro- or tetrahydro-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro- or tetrahydro-oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biomolecules.
Comparison with Similar Compounds
- Methyl 5-(methylthio)-1,2-oxazole-3-carboxylate
- Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
- Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate
Comparison: Methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different redox properties and interactions with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
methyl 5-(sulfanylmethyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-9-6(8)5-2-4(3-11)10-7-5/h2,11H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPJZMIDJMPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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